

Dilmapimod gene expression analysis blood sputum

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Compound Focus: Dilmapimod

CAS No.: 444606-18-2

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Introduction

The p38 mitogen-activated protein kinase (MAPK) pathway is a central intracellular signaling cascade that responds to various extracellular stimuli, including cytokines, Toll-like receptor agonists, and components of cigarette smoke, to regulate the expression of proinflammatory mediators. In chronic obstructive pulmonary disease (COPD), activation of p38 MAPK is increased in the lungs, contributing to sustained inflammation and disease progression. Systemic inflammation in COPD, characterized by elevated biomarkers such as C-reactive protein (CRP) and fibrinogen, is associated with poor clinical outcomes, including increased mortality, exacerbation rates, and hospitalization.

Dilmapimod, a selective p38 MAPK inhibitor, has been investigated for its potential to modulate inflammatory responses in COPD. This document provides a detailed protocol for gene expression analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial of **dilmapimod** in COPD patients. The primary objective is to elucidate the effects of p38 MAPK inhibition on the inflammatory genome in systemic circulation and the lung microenvironment, with a focus on transcriptomic changes linked to CRP and fibrinogen regulation.

Study Design and Patient Cohort

This analysis is based on a subset of samples from a clinical trial described by Betts et al. (2015). Key design elements are summarized below.

Patient Enrollment and Demographics

- **Cohort Size:** 17 COPD patients (12 male, 5 female).
- **Inclusion Criteria:**
 - Age 40–75 years.
 - Post-bronchodilator FEV₁ >50% and <80% predicted.
 - Serum CRP ≥1 mg/L at screening.
 - Ability to produce a viable sputum sample (≥50% viable cells).
- **Exclusion Criteria:**
 - Active tuberculosis, lung cancer, or significant bronchiectasis.
 - Respiratory infection symptoms at study initiation.
 - Rheumatoid arthritis, connective tissue disorders, or other chronic inflammatory conditions.
- **Key Baseline Characteristics (Mean ± SD):**
 - Age: 63.2 ± 8.4 years.
 - Pre-bronchodilator FEV₁: 56.3 ± 8.2% predicted.
 - CRP (median): 2.4 mg/L (range: 1–26.4).

Study Design and Dosing

- A single oral dose of **dilmapimod 25 mg** or placebo was administered.
- Blood samples were collected at pre-dose and 1, 2, and 6 hours post-dose.
- Induced sputum samples were collected 2 hours post-dose.
- Gene expression analysis was performed on **15 blood samples** and **14 sputum samples** after quality exclusions.

Sample Collection and Processing Protocols

Blood Collection and RNA Stabilization

- Collect **5 mL of whole blood** into PAXgene Blood RNA Tubes (Qiagen).
- Invert tubes 8–10 times gently to mix.
- Incubate at room temperature for 2 hours for RNA stabilization.

- Store samples at -20°C prior to RNA extraction.

Sputum Induction and Processing

- Induce sputum using hypertonic saline inhalation.
- Process sputum cells using dithiothreitol (DTT) to dissociate mucus.
- Centrifuge to pellet cells and resuspend in TRIZOL reagent for RNA preservation.

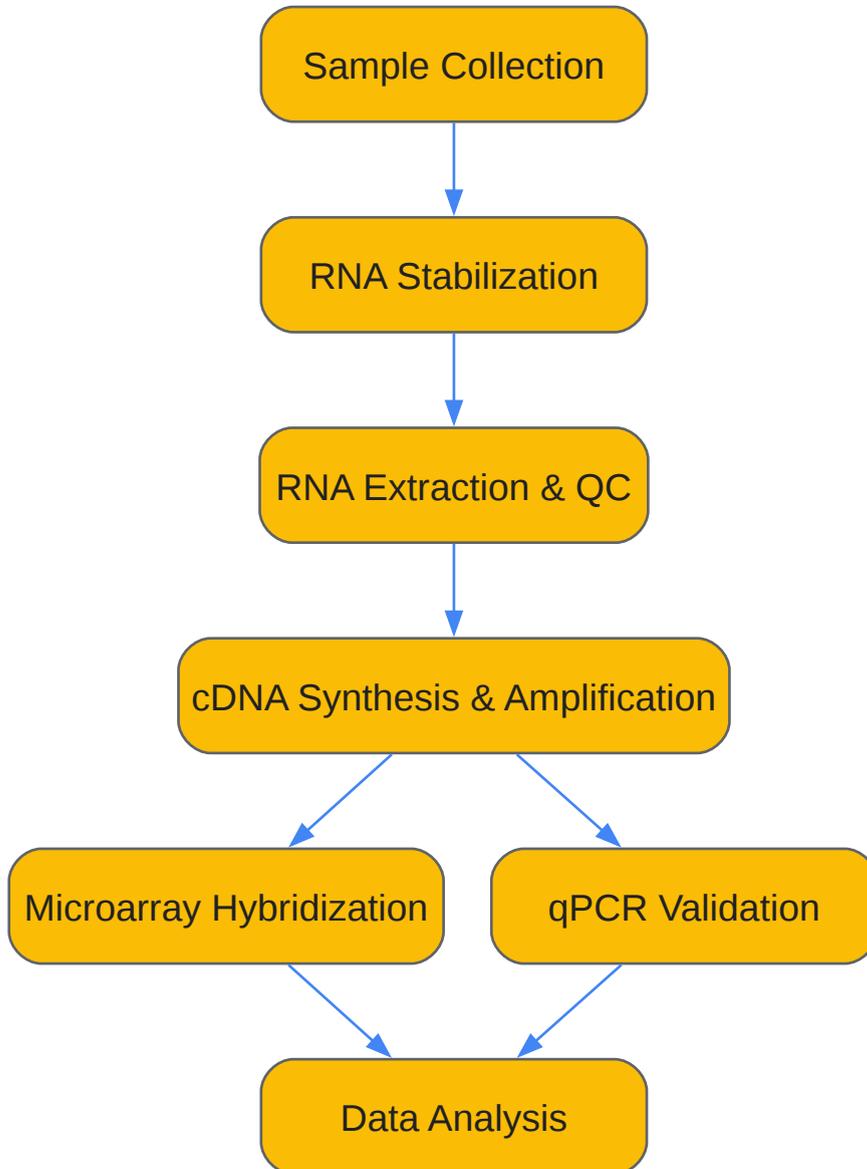
RNA Extraction and Quality Control

- Extract total RNA robotically using a Biorobot 8000 (Qiagen).
- Assess RNA quality using:
 - **Spectrophotometry:** A260/A280 ratio.
 - **Agilent Bioanalyzer:** 28S/18S ribosomal RNA ratio and RNA Integrity Number (RIN).
- Only samples with high-quality RNA (A260/A280 \approx 1.8–2.0, RIN >7) were used for downstream analysis.

Gene Expression Profiling Workflow

The experimental workflow for transcriptomic analysis is illustrated below. This diagram outlines the key steps from sample collection to data analysis.

Gene Expression Analysis Workflow



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Figure 1: Workflow for gene expression analysis of blood and sputum samples.

Whole-Genome Microarray Analysis

- **Amplification:** Convert 50 ng of total RNA to amplified antisense ssDNA using the NuGEN Ovation RNA Amplification System V2.
- **Purification:** Use Agencourt AMPure Magnetic Bead Purification System (Beckman Coulter).

- **Fragmentation and Labeling:** Fragment and biotinylate cDNA using the FL-Ovation cDNA Biotin Module V2 (NuGEN).
- **Hybridization:** Hybridize to Affymetrix Human Genome HG-U133 Plus 2.0 GeneChip.
- **Scanning:** Wash and scan arrays on a GeneChip 3000 scanner (Affymetrix).
- **Quality Control:** Assess using GeneChip Operating System (GCOS) report files.

Real-Time PCR Validation

- **Reverse Transcription:** Use High Capacity cDNA Archive Kit (Applied Biosystems).
- **Gene Targets:**
 - **Blood:** CCL5, HSPB1 (HSP27), IL-1 β , IL-6, IL-8, MMP-9, TNF- α .
 - **Sputum:** CCL4, CXCL1, CXCL10, HSPB1, IL-1 β , IL-6, IL-8, PPAR γ , TNF- α .
- **Housekeeping Genes:** RL19, GAPDH, β -actin, cyclophilin.
- **Platforms:** TaqMan 5' nuclease assay or SYBR Green.
- **Throughput:** Array cDNA into 384-well plates using a Biomek FX robot (Beckman Coulter).

Data Analysis and Bioinformatics

Microarray Data Preprocessing

- Normalize data using Robust Multi-array Average (RMA) algorithm.
- Perform quality control to exclude outliers.

Differential Expression Analysis

- Use linear models to identify genes differentially expressed between **dilmapiomod** and placebo.
- Apply False Discovery Rate (FDR) correction (Benjamini-Hochberg method) with significance threshold of FDR <0.05.

Pathway and Network Analysis

- **Functional Enrichment:** Use Gene Ontology (GO) and Ingenuity Pathway Analysis (IPA) to identify affected biological pathways.

- **Network Analysis:** Input significant genes into STRING database to map protein-protein interaction networks.

Key Findings and Data Summary

Effects on Systemic and Pulmonary Inflammation

Analysis revealed that **dilmapimod** significantly modulated specific inflammatory pathways. The table below summarizes key genes regulated by **dilmapimod** and their potential influence on systemic biomarkers.

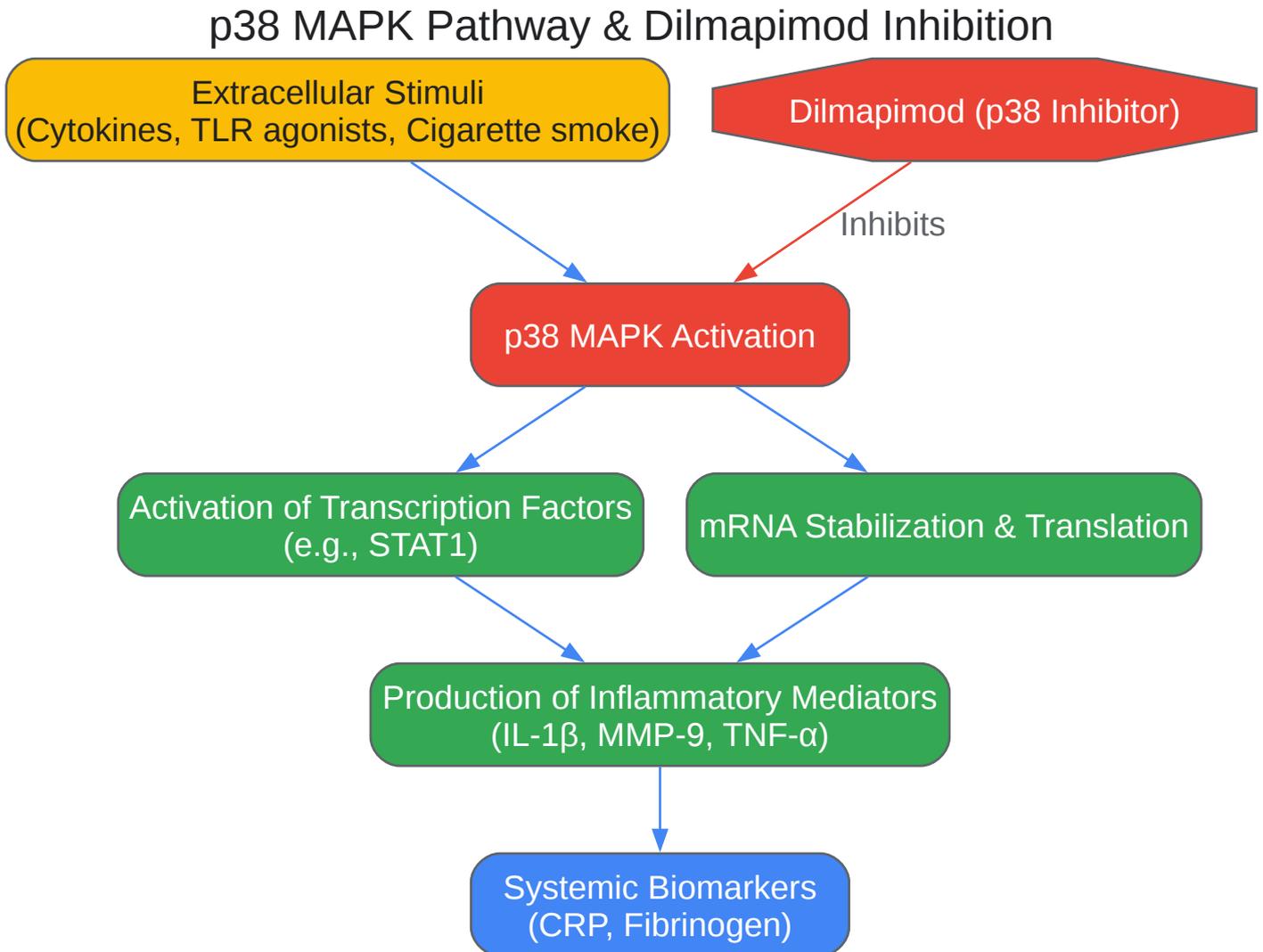
Table 1: Key Genes Regulated by Dilmapimod and Their Association with Systemic Biomarkers

Gene Symbol	Gene Name	Regulation by Dilmapimod	Associated Biomarker	Potential Functional Role
IL-1 β	Interleukin-1 Beta	Downregulated	CRP & Fibrinogen	Pro-inflammatory cytokine signaling [1]
STAT1	Signal Transducer and Activator of Transcription 1	Modulated	Fibrinogen	Transcriptional regulation [1]
MMP-9	Matrix Metalloproteinase-9	Modulated	Fibrinogen	Tissue remodeling & inflammation [1]
CAV1	Caveolin-1	Modulated	Fibrinogen	Regulation of endothelial function [1]

- **Pathway Analysis:**
 - **Fibrinogen-associated genes:** STAT1, MMP-9, CAV1, IL-1 β .
 - **CRP-associated genes:** IL-1 β was the primary gene identified.
- **Interpretation:** p38 MAPK inhibition by **dilmapimod** exerts differential effects on CRP and fibrinogen levels, likely through distinct inflammatory pathways [1] [2] [3].

p38 MAPK Signaling Pathway and Dilmapiomod Mechanism of Action

The following diagram illustrates the p38 MAPK signaling pathway and the points of inhibition by **dilmapiomod**, leading to downstream transcriptional effects.



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Figure 2: The p38 MAPK signaling pathway and its inhibition by **dilmapiomod**.

Discussion and Technical Notes

Interpretation of Results

- **Dilmapiomod** significantly modulated genes associated with fibrinogen (STAT1, MMP-9, CAV1, IL-1 β) and CRP (IL-1 β) in blood and sputum.
- The stronger effect in sputum suggests a targeted anti-inflammatory action in the lung compartment.
- IL-1 β appears to be a central node connecting p38 MAPK inhibition to both CRP and fibrinogen regulation.

Advantages and Limitations

- **Advantages:**
 - Comprehensive transcriptomic coverage using microarray and PCR validation.
 - Parallel analysis of blood and sputum provides systemic and pulmonary insights.
- **Limitations:**
 - Small sample size (n=15-17) may limit statistical power.
 - Single-dose design precludes assessment of long-term effects.

Troubleshooting Tips

- **RNA Quality:** Ensure rapid processing of sputum samples to prevent RNA degradation.
- **Hemoglobin Contamination:** For blood samples, check RNA quality metrics to detect hemoglobin interference.
- **Microarray Normalization:** Use consistent normalization methods across batches to minimize technical variation.

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References

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To cite this document: Smolecule. [Dilmapimod gene expression analysis blood sputum]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548282#dilmapimod-gene-expression-analysis-blood-sputum]

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